6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Description
Properties
IUPAC Name |
6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-2,9H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLFWSRMJVZEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672183 | |
| Record name | 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210129-64-8 | |
| Record name | 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Amination and Reduction Protocol
A widely cited approach involves the sequential amination and reduction of 5-bromopyridine-2,3-diamine. In the first step, butyric acid reacts with the diamine substrate in dimethylformamide (DMF) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. This forms N-(2-amino-5-bromo-3-pyridyl)butanamide with 72–78% yield under nitrogen at 50°C overnight.
The second step employs lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C to reduce the amide intermediate. Gradual warming to room temperature followed by quenching with water yields the tetrahydropyrido[2,3-b]pyrazine core. This method achieves an overall yield of 65–70% but requires strict anhydrous conditions to prevent side reactions.
Table 1: Performance of Two-Step Cyclization
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Temperature | 50°C | −78°C to RT |
| Reaction Time | 12–14 hr | 3–4 hr |
| Yield | 72–78% | 89–92% |
| Purity (HPLC) | >95% | >90% |
Multicomponent Synthesis Using Acid Catalysts
p-Toluenesulfonic Acid (p-TSA)-Mediated Condensation
Pyrido[2,3-b]pyrazine derivatives are synthesized via a one-pot three-component reaction involving indane-1,3-dione, aromatic aldehydes, and 2-aminopyrazine. Optimized conditions use 20 mol% p-TSA in DMF at 80°C for 9 hours, achieving yields up to 89%. The reaction proceeds through Knoevenagel condensation followed by cyclization, with electron-withdrawing substituents on the aldehyde enhancing reaction rates.
Key Advantages:
-
Eliminates need for metal catalysts
-
Tolerates diverse aldehydes (e.g., 4-nitrobenzaldehyde, furfural)
Catalytic Cross-Dehydrogenative Coupling (CDC)
Oxidative Coupling Under Oxygen Atmosphere
A novel CDC strategy constructs the pyrido[2,3-b]pyrazine scaffold from 2-aminopyridine and propargyl alcohols. Using acetic acid (6 equivalents) under an oxygen atmosphere (1 atm), the reaction proceeds via alkyne activation and oxidative cyclization, achieving 94% yield in 8 hours. This method avoids pre-functionalized substrates and operates at ambient temperature.
Mechanistic Insights:
-
Acetic acid protonates the alkyne, facilitating nucleophilic attack by the amine.
-
Oxygen acts as a terminal oxidant, regenerating the catalytic cycle.
-
Deuterium labeling studies confirm H₂O as the sole byproduct.
Table 2: CDC Optimization Parameters
| Condition | Yield (%) |
|---|---|
| Air atmosphere | 74 |
| O₂ atmosphere (1 atm) | 94 |
| N₂ atmosphere | 6 |
| AcOH (4 equiv) | 52 |
| AcOH (6 equiv) | 74 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Patent data reveals adaptations of batch processes for continuous manufacturing. Key modifications include:
-
Reactor Type: Tubular flow reactors with static mixers ensure uniform residence time (2–5 minutes).
-
Temperature Control: Joule-Thomson cooling maintains −70°C during LiAlH₄ reductions, minimizing exothermic risks.
-
Workup Automation: In-line liquid-liquid extraction units separate DMF/THF mixtures using heptane/water phases, achieving 98% solvent recovery.
Cost-Benefit Analysis
Table 3: Batch vs. Continuous Flow Economics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output (kg) | 500 | 2,000 |
| Solvent Waste (L/kg) | 120 | 18 |
| Energy Consumption | High | Moderate |
| Capital Cost | $1.2M | $2.8M |
Mechanistic Studies and Isotopic Labeling
Ring Contraction with Potassium Amide
Treatment of 6-chloropyrido[2,3-b]pyrazine with potassium amide (KNH₂) in liquid ammonia induces ring contraction to 1H-imidazo[4,5-b]pyridine. ¹⁵N and ¹³C labeling experiments confirm the mechanism proceeds via:
-
Deprotonation at C7 to form a resonance-stabilized anion.
-
Nucleophilic attack by amide at C6, displacing chloride.
Isotopic Tracers Used:
-
¹⁵N-labeled KNH₂ (97% enrichment)
-
6-Chloro[2-¹³C]pyrido[2,3-b]pyrazine
Key Finding:
Emerging Catalytic Asymmetric Methods
Chiral Phosphoric Acid Catalysis
Preliminary work demonstrates enantioselective synthesis using (R)-TRIP (2.5 mol%) in dichloromethane at −40°C. The catalyst induces axial chirality during the cyclization step, producing the tetrahydropyrido[2,3-b]pyrazine core with 82% ee. However, yields remain modest (45–50%) due to competing racemization.
Future Directions:
-
Development of transition metal catalysts for dynamic kinetic resolution
-
Computational modeling to optimize catalyst-substrate interactions
Comparative Evaluation of Synthetic Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Two-Step Cyclization | 65–70 | 90–95 | 120–150 | Industrial |
| Multicomponent | 82–89 | 85–90 | 80–100 | Lab-Scale |
| CDC | 74–94 | 88–93 | 60–75 | Pilot Plant |
| Asymmetric | 45–50 | 95–98 | 300–400 | Research |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Table 2: Comparison with Related Heterocyclic Scaffolds
- Saturation Effects : Partial saturation in the tetrahydropyrido core (vs. fully unsaturated pyrrolo analogs) improves solubility but reduces aromatic stacking interactions, impacting kinase selectivity .
- Isomerism : The [2,3-b] isomer exhibits CETP activity, whereas the [3,4-b] isomer is inactive, highlighting positional sensitivity in target engagement .
Biological Activity
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS Number: 1210129-64-8) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.
- Molecular Formula: C₇H₈ClN₃
- Molecular Weight: 169.6115 g/mol
- Structural Characteristics: The compound features a tetrahydropyrido structure fused with a pyrazine ring, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization processes. The detailed synthetic routes have been documented in various studies focusing on nitrogen heterocycles and their derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrazine family. For instance, derivatives exhibiting similar structures have shown promising results against various cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action: Some compounds have been found to induce apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-κB and p53 .
Table 1 summarizes the IC50 values of related compounds against different cancer cell lines:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Compound 22i | MCF-7 | 0.15 ± 0.08 |
| Compound 22i | A549 | 0.83 ± 0.07 |
| Compound 22i | HeLa | 2.85 ± 0.74 |
This data indicates that structural modifications in related nitrogen-containing heterocycles can significantly enhance their anticancer activity.
Antibacterial Activity
Additionally, compounds derived from similar frameworks have demonstrated antibacterial properties:
- Tested Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Minimum Inhibitory Concentrations (MIC): Some derivatives showed MIC values comparable to established antibiotics like ampicillin .
Table 2 presents the antibacterial activity of selected derivatives:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound 2e | Staphylococcus aureus | 32 |
| Compound 2e | Escherichia coli | 16 |
These findings suggest that modifications in the structure can lead to enhanced antibacterial efficacy.
Case Studies and Research Findings
-
Study on Apoptosis Induction:
A study demonstrated that certain derivatives of pyrazine could trigger apoptosis in breast cancer cells by activating caspases and promoting autophagy . The results indicated increased formation of autophagosomes and expression of beclin-1. -
Antimicrobial Efficacy:
Research evaluating the antibacterial activity of novel triazolo[4,3-a]pyrazine derivatives found significant activity against both tested bacterial strains, suggesting that structural variations can lead to improved antibacterial properties .
Q & A
Q. What are the key synthetic routes for 6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, and how can reaction conditions be optimized?
The synthesis often involves cyclization or functionalization of pyridine/pyrazine precursors. For example:
- Hydrazine-mediated cyclization : Reacting 6-chloro-3-chloromethylpyridine with hydrazine hydrate forms hydrazide intermediates, which can undergo further cyclization under basic conditions (e.g., NaOH) to yield triazole or pyrazine derivatives .
- Triethoxymethane cyclization : Treatment of 2-chloropyrazine with hydrazine hydrate followed by cyclization using triethoxymethane at elevated temperatures (~100–120°C) generates fused pyridopyrazine systems .
Optimization strategies : Adjusting solvent polarity (e.g., dioxane vs. ethanol), temperature gradients, and stoichiometry of reagents (e.g., excess hydrazine) can improve yields. Chromatographic purification (silica gel, ethyl acetate/petroleum ether systems) is critical for isolating pure products .
Q. How can researchers validate the structural integrity of this compound derivatives?
Key analytical methods include:
- NMR spectroscopy : and NMR to confirm substitution patterns and ring saturation. For example, signals at δ 3.0–4.0 ppm indicate tetrahydropyridine protons .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]) and fragmentation patterns.
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms fused bicyclic systems, as demonstrated for related triazolo-pyridazines .
Q. What are the common impurities or byproducts in the synthesis of this compound, and how are they addressed?
- Chlorinated intermediates : Residual 6-chloro-3-chloromethylpyridine can form undesired adducts. Purification via column chromatography (silica gel, gradient elution) or recrystallization in ethanol removes these impurities .
- Oxidation byproducts : Partial oxidation of the tetrahydropyridine ring may occur. Use of inert atmospheres (N) and reducing agents (e.g., NaBH) mitigates this issue .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., bacterial enzymes or kinase receptors). For instance, triazole derivatives show high affinity for bacterial dihydrofolate reductase due to hydrogen bonding with active-site residues .
- QSAR analysis : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., electron-withdrawing Cl or CF groups) with antibacterial or anticancer activity .
Q. What strategies resolve contradictory bioactivity data across studies involving this compound?
- Standardized assays : Discrepancies in MIC (Minimum Inhibitory Concentration) values for antibacterial activity may arise from variations in bacterial strains or growth media. Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .
- Metabolic stability testing : Use hepatic microsome assays to assess compound stability, as rapid metabolism in certain models (e.g., rat liver microsomes) can lead to false negatives .
Q. How can researchers optimize the regioselectivity of substitutions on the pyridopyrazine core?
- Directing group strategies : Introduce temporary protecting groups (e.g., tert-butyl carbamate) to steer electrophilic substitution to specific positions. For example, tert-butyl groups at N5 enhance reactivity at C2/C3 positions .
- Metal-catalyzed cross-coupling : Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling enables selective functionalization of halogenated positions (e.g., 6-Cl substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
